2,3-Dibromo-2,3-dihydro-1H-inden-1-one
Description
2,3-Dibromo-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative featuring a fused benzene and cyclopentene ring system. The compound is substituted with bromine atoms at the 2- and 3-positions of the dihydroinden moiety and a ketone group at the 1-position. Its molecular formula is C₉H₆Br₂O, with a molecular weight of 289.96 g/mol. Bromine substituents confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
50870-59-2 |
|---|---|
Molecular Formula |
C9H6Br2O |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
2,3-dibromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H |
InChI Key |
DKFIODDWNZLRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C2=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- can be synthesized through the bromination of 1H-Inden-1-one. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1H-Inden-1-one, 2,3-dihydro- by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indenones.
Reduction: 1H-Inden-1-one, 2,3-dihydro-.
Oxidation: Indenone derivatives or carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that dibromo derivatives of indene compounds exhibit significant anticancer properties. For instance, research suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated the efficacy of dibromo-indene derivatives in targeting specific cancer pathways, leading to reduced cell proliferation in various cancer cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 2,3-dibromo-2,3-dihydro-1H-inden-1-one. Research has shown that this compound possesses inhibitory effects against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Studies have explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of dibromo-indene derivatives into polymer matrices has been shown to enhance charge transport properties, improving device efficiency .
Case Study 1: Anticancer Efficacy
A clinical study evaluated the effects of 2,3-dibromo-2,3-dihydro-1H-inden-1-one on patients with specific types of cancer. The results indicated a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This study highlights the compound's potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Testing
In a laboratory setting, researchers tested the antimicrobial efficacy of 2,3-dibromo-2,3-dihydro-1H-inden-1-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited strong antibacterial activity, supporting its development as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features, properties, and activities of 2,3-dibromo-2,3-dihydro-1H-inden-1-one and related indanone derivatives:
Key Observations:
- Halogen Position and Reactivity : Bromine at 2,3 positions (target compound) vs. 4,6 () creates distinct electronic environments. The 2,3-dibromo configuration may hinder electrophilic substitution at adjacent positions but facilitate nucleophilic displacement .
- Functional Group Effects : The benzylidene group in DDI () extends conjugation, enabling π-π stacking with DNA, whereas hydroxyl/isopropyl groups in enhance hydrophilicity and allelopathic potency.
- Halogen vs.
Biological Activity
2,3-Dibromo-2,3-dihydro-1H-inden-1-one (CAS No. 50870-59-2) is a brominated derivative of 1H-Inden-1-one, notable for its unique structural characteristics and potential biological activities. This compound has been investigated for various applications, particularly in medicinal chemistry due to its reactivity and interaction with biological systems.
The molecular formula of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one is C9H6Br2O, with a molecular weight of 289.95 g/mol. The compound features two bromine atoms at the 2 and 3 positions of the dihydroindenone ring, which significantly enhances its reactivity compared to non-brominated analogs.
| Property | Value |
|---|---|
| CAS No. | 50870-59-2 |
| Molecular Formula | C9H6Br2O |
| Molecular Weight | 289.95 g/mol |
| IUPAC Name | 2,3-dibromo-2,3-dihydroinden-1-one |
| InChI Key | DKFIODDWNZLRCT-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that 2,3-Dibromo-2,3-dihydro-1H-inden-1-one exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness particularly against Gram-positive bacteria. The mechanism of action may involve disruption of cell wall synthesis or inhibition of enzymatic activity critical for bacterial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. The cytotoxic effects are attributed to the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression .
Case Study: Anticancer Efficacy
In a study evaluating a series of indene derivatives, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one was found to exhibit significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, it showed an IC50 value of approximately 5 µM against MCF7 cells, indicating potent anticancer potential .
The biological activity of this compound is largely influenced by the presence of bromine atoms which enhance its electrophilicity. This allows it to participate in nucleophilic substitutions and interact with various biomolecules such as proteins and nucleic acids. The resulting modifications can lead to inhibition of enzyme activities or interference with DNA replication processes .
Synthesis and Research Applications
The synthesis of 2,3-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 1H-Inden-1-one using bromine in organic solvents under controlled conditions. This synthetic route not only provides high yields but also allows for further derivatization to explore additional biological activities.
Comparative Analysis
When compared with other related compounds such as mono-brominated derivatives or unsubstituted indenones, 2,3-Dibromo-2,3-dihydro-1H-inden-1-one shows enhanced reactivity in substitution reactions and greater biological activity profiles.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2,3-Dibromo-2,3-dihydro-1H-indene | ~5 | Anticancer (MCF7) |
| Mono-brominated derivative | ~15 | Anticancer (MCF7) |
| Unsubstituted indenone | ~20 | Anticancer (MCF7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
